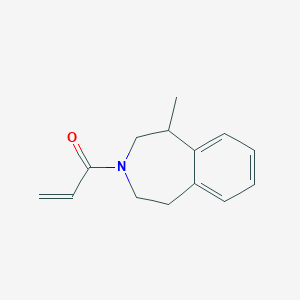

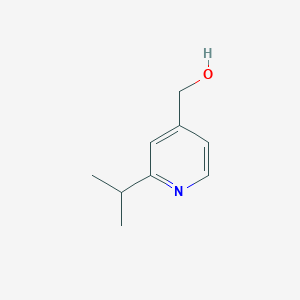

(2-Isopropylpyridin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

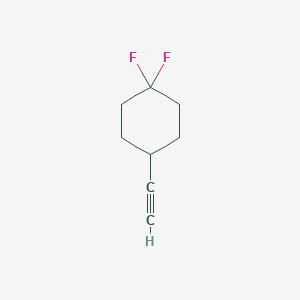

The synthesis of “(2-Isopropylpyridin-4-yl)methanol” involves a mixture of 154 mg (1.07 mmol) of 2-(prop-1-en-2-yl)isonicotinonitrile and 19.2 mg of 10% Pd/C with 1.7 mL of 1.25 N HCl in 10 mL of MeOH. This mixture is stirred at room temperature under H2 balloon for 14 hours. The mixture is then filtered through Celite and concentrated. Saturated NaHCO3 is added, and the mixture is concentrated with methanol, filtered through a sintered funnel, and reconcentrated to give 95.1 mg of crude (2-isopropylpyridin-4-yl)methanamine.Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Key: YXSJTROKQSOXAG-UHFFFAOYSA-N.Aplicaciones Científicas De Investigación

Organic Synthesis and Ligand Development

One study involved the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process starting from 1-acetyladamantane. This compound and its derivatives serve as precursors for the synthesis of biomimetic chelating ligands, illustrating the role of isopropylpyridinyl methanol analogs in complex organic synthesis and potential applications in developing novel ligands Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023, Molbank.

Catalysis

Research on nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, shows significant applications in catalysis, particularly in the oligomerization of ethylene. These studies highlight the compound's role in forming dinuclear complexes with nickel, which are highly efficient in catalyzing ethylene to produce dimers and trimers, showing its potential in industrial applications Anthony Kermagoret, P. Braunstein, 2008, Dalton Transactions.

Material Science

In material science, multishelled hollow structures of yttrium oxide were developed for the highly selective and ultrasensitive detection of methanol, demonstrating the material's promise in environmental monitoring and food safety inspection. The unique structural properties of these materials, likely synthesized using precursors related to isopropylpyridinyl methanol derivatives, contribute to their exceptional performance in sensing applications Jianzhong Zheng, Tingmei Zhang, Huajie Zeng, Wei Guo, Bo Zhao, Yinghui Sun, Youyong Li, Lin Jiang, 2019, Small.

Biotechnology

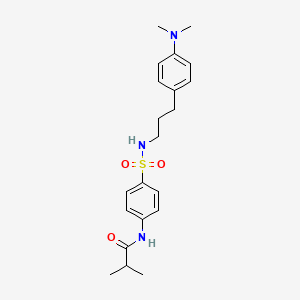

A notable application in biotechnology includes the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient manner using a liquid-liquid biphasic microreaction system. This approach leverages recombinant Escherichia coli as a catalyst, illustrating how derivatives of isopropylpyridinyl methanol can be pivotal in the synthesis of important chemical intermediates Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021, Bioresource Technology.

Environmental Monitoring

Lastly, in environmental monitoring , methanol-based industrial biotechnology using methylotrophic bacteria showcases the potential of these organisms to utilize methanol, a simple and renewable feedstock, for the production of value-added chemicals. This highlights the broader applications of methanol and its derivatives in sustainable chemical synthesis and the biotech industry J. Schrader, M. Schilling, D. Holtmann, D. Sell, M. V. Filho, A. Marx, J. Vorholt, 2009, Trends in Biotechnology.

Propiedades

IUPAC Name |

(2-propan-2-ylpyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVMOANTGUMCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

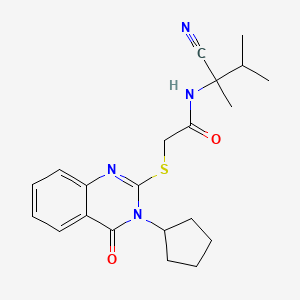

![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)

![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2693970.png)

![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B2693974.png)

![N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE](/img/structure/B2693977.png)

![methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2693979.png)

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

![N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2693985.png)